Cas no 1376275-27-2 ((2S)-N-{1-[2-(morpholin-4-yl)ethyl]-1H-pyrazol-4-yl}-1-(prop-2-yn-1-yl)pyrrolidine-2-carboxamide)
![(2S)-N-{1-[2-(morpholin-4-yl)ethyl]-1H-pyrazol-4-yl}-1-(prop-2-yn-1-yl)pyrrolidine-2-carboxamide structure](https://ja.kuujia.com/scimg/cas/1376275-27-2x500.png)
(2S)-N-{1-[2-(morpholin-4-yl)ethyl]-1H-pyrazol-4-yl}-1-(prop-2-yn-1-yl)pyrrolidine-2-carboxamide 化学的及び物理的性質
名前と識別子
-
- EN300-26622733
- (2S)-N-[1-(2-morpholin-4-ylethyl)pyrazol-4-yl]-1-prop-2-ynylpyrrolidine-2-carboxamide
- (2S)-N-{1-[2-(morpholin-4-yl)ethyl]-1H-pyrazol-4-yl}-1-(prop-2-yn-1-yl)pyrrolidine-2-carboxamide
- AKOS034793019
- Z1145648973
- 1376275-27-2
-
- インチ: 1S/C17H25N5O2/c1-2-5-21-6-3-4-16(21)17(23)19-15-13-18-22(14-15)8-7-20-9-11-24-12-10-20/h1,13-14,16H,3-12H2,(H,19,23)/t16-/m0/s1
- InChIKey: MLTJSDUYCUWTMR-INIZCTEOSA-N
- ほほえんだ: O1CCN(CC1)CCN1C=C(C=N1)NC([C@@H]1CCCN1CC#C)=O
計算された属性
- せいみつぶんしりょう: 331.20082506g/mol
- どういたいしつりょう: 331.20082506g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 24
- 回転可能化学結合数: 6
- 複雑さ: 471
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.3
- トポロジー分子極性表面積: 62.6Ų
(2S)-N-{1-[2-(morpholin-4-yl)ethyl]-1H-pyrazol-4-yl}-1-(prop-2-yn-1-yl)pyrrolidine-2-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26622733-0.05g |
(2S)-N-{1-[2-(morpholin-4-yl)ethyl]-1H-pyrazol-4-yl}-1-(prop-2-yn-1-yl)pyrrolidine-2-carboxamide |
1376275-27-2 | 95.0% | 0.05g |
$212.0 | 2025-03-20 |
(2S)-N-{1-[2-(morpholin-4-yl)ethyl]-1H-pyrazol-4-yl}-1-(prop-2-yn-1-yl)pyrrolidine-2-carboxamide 関連文献
-
Antoine Buchard,Michael R. Kember,Karl G. Sandeman,Charlotte K. Williams Chem. Commun., 2011,47, 212-214
-
Alan B. Lidiard Phys. Chem. Chem. Phys., 2003,5, 2161-2163
-
Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
-
Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
-
Rakesh Puttreddy,Ngong Kodiah Beyeh,Elina Kalenius,Robin H. A. Ras,Kari Rissanen Chem. Commun., 2016,52, 8115-8118
-
Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
-
Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
-
Zhaojun Li,Xiaofeng Xu,Wei Zhang,Xiangyi Meng,Zewdneh Genene,Wei Ma,Wendimagegn Mammo,Arkady Yartsev,Mats R. Andersson,René A. J. Janssen,Ergang Wang Energy Environ. Sci., 2017,10, 2212-2221
-
Alberto Arce,Martyn J. Earle,Kenneth R. Seddon,Ana Soto Green Chem., 2008,10, 1294-1300
-
Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
(2S)-N-{1-[2-(morpholin-4-yl)ethyl]-1H-pyrazol-4-yl}-1-(prop-2-yn-1-yl)pyrrolidine-2-carboxamideに関する追加情報
Exploring the Potentials of (2S)-N-{1-[2-(morpholin-4-yl)ethyl]-1H-pyrazol-4-yl}-1-(prop-2-yn-1-yl)pyrrolidine-2-carboxamide (CAS No. 1376275-27-2) in Modern Therapeutics
The compound (2S)-N-{1-[2-(morpholin-4-yl)ethyl]-1H-pyrazol-4-yl}-1-(prop-2-yn-1-yl)pyrrolidine-2-carboxamide, identified by its CAS No. 1376275-27-2, has garnered significant attention in the pharmaceutical and biochemical research communities. This molecule, characterized by its unique pyrrolidine-2-carboxamide backbone and morpholin-4-yl moiety, presents a promising scaffold for drug development. Researchers are particularly interested in its potential applications in targeting protein-protein interactions and modulating enzyme activity, which are critical in diseases like cancer and neurodegenerative disorders.
In recent years, the search for novel small-molecule inhibitors and allosteric modulators has intensified, driven by the limitations of traditional therapeutics. The structural features of 1376275-27-2, including its prop-2-yn-1-yl group, suggest it could interact with cysteine residues via Michael addition, a mechanism exploited in covalent drug design. This aligns with the growing interest in covalent inhibitors, a hot topic in drug discovery forums and academic publications.
Another area where (2S)-N-{1-[2-(morpholin-4-yl)ethyl]-1H-pyrazol-4-yl}-1-(prop-2-yn-1-yl)pyrrolidine-2-carboxamide shows promise is in central nervous system (CNS) drug development. The morpholine ring is a common pharmacophore in CNS-active compounds due to its ability to enhance blood-brain barrier penetration. This has led to speculation about its utility in treating conditions like Alzheimer's disease or Parkinson's disease, topics frequently searched in medical databases and AI-driven research tools.
The synthesis and optimization of 1376275-27-2 also present interesting challenges for medicinal chemists. The stereochemistry at the 2S position of the pyrrolidine ring could significantly influence its binding affinity and selectivity, a consideration that resonates with the current focus on chiral drug development. This aspect is particularly relevant given the FDA's emphasis on enantiopure drugs to minimize off-target effects.
From a computational chemistry perspective, CAS No. 1376275-27-2 offers rich opportunities for molecular docking studies and quantitative structure-activity relationship (QSAR) analyses. These approaches are increasingly popular among researchers using AI-driven drug discovery platforms, as evidenced by the surge in related search queries on scientific databases. The compound's pyrazole and pyrrolidine motifs are known to participate in diverse hydrogen bonding interactions, making it a compelling subject for virtual screening campaigns.
In the context of personalized medicine, the potential of (2S)-N-{1-[2-(morpholin-4-yl)ethyl]-1H-pyrazol-4-yl}-1-(prop-2-yn-1-yl)pyrrolidine-2-carboxamide to serve as a selective kinase inhibitor warrants exploration. With the increasing understanding of tumor heterogeneity, there's a pressing need for compounds that can target specific kinase isoforms – a frequently searched term in oncology research circles. The compound's modular structure allows for systematic modifications to fine-tune such selectivity.
The physicochemical properties of 1376275-27-2, particularly its logP and polar surface area, suggest it may have favorable drug-like characteristics, a crucial consideration in lead optimization programs. These parameters are routinely analyzed in ADMET prediction software, reflecting their importance in contemporary drug discovery workflows. The balance between the compound's lipophilic morpholine component and polar carboxamide group exemplifies the kind of molecular property optimization that dominates current pharmaceutical research discussions.
As the scientific community continues to explore structure-based drug design approaches, CAS No. 1376275-27-2 represents an intriguing case study. Its combination of hydrogen bond acceptors and rotatable bonds falls within the desirable ranges for oral bioavailability, making it a potential candidate for oral drug development – a key focus area in pharmaceutical R&D today. The presence of both rigid (pyrazole) and flexible (pyrrolidine) elements in its structure may contribute to optimal target engagement while maintaining favorable pharmacokinetic properties.
Looking ahead, the investigation of (2S)-N-{1-[2-(morpholin-4-yl)ethyl]-1H-pyrazol-4-yl}-1-(prop-2-yn-1-yl)pyrrolidine-2-carboxamide in combination therapies could yield valuable insights. The concept of polypharmacology, where single compounds modulate multiple targets, has gained traction in treating complex diseases. This molecule's diverse functional groups position it well for such applications, particularly in areas like immuno-oncology where combination approaches are showing remarkable clinical success.
In conclusion, 1376275-27-2 embodies the kind of multifunctional scaffold that modern drug discovery seeks. Its structural features touch upon several current research priorities, from covalent inhibition strategies to CNS drug delivery, making it a compound worthy of continued investigation. As the field moves toward more rational drug design paradigms, such carefully engineered molecules will likely play increasingly important roles in addressing unmet medical needs.
1376275-27-2 ((2S)-N-{1-[2-(morpholin-4-yl)ethyl]-1H-pyrazol-4-yl}-1-(prop-2-yn-1-yl)pyrrolidine-2-carboxamide) 関連製品
- 2227831-58-3((1R)-2-amino-1-(1,2,3-thiadiazol-4-yl)ethan-1-ol)
- 2648937-35-1(2-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamido-2-methylbutanoic acid)
- 38869-19-1(Lithium;pentanoate)
- 2228571-63-7(methyl 5-(2-bromopropyl)-1-methyl-1H-pyrrole-2-carboxylate)
- 155445-40-2(2,4-Dimethyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid)
- 2228542-10-5(3-(3-bromoprop-1-en-2-yl)pyrazolo1,5-apyridine)
- 2097959-93-6(6-(Thiophen-2-yl)-5,6-dihydro-8H-imidazo[5,1-c][1,4]oxazine-1-carbaldehyde)
- 1361738-62-6(2-Hydroxy-3-(2,3,5-trichlorophenyl)pyridine-5-acetic acid)
- 71254-72-3(ethyl 3-nitro-4-(piperidin-1-yl)benzoate)
- 2034402-47-4(2-(benzylsulfanyl)-N-{pyrazolo[1,5-a]pyridin-5-yl}acetamide)



